molecular formula C15H10Cl3N3O B12725221 1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole CAS No. 135034-75-2

1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole

Cat. No.: B12725221
CAS No.: 135034-75-2
M. Wt: 354.6 g/mol
InChI Key: GOMGCKKSMHPHPO-UHFFFAOYSA-N
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Description

1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole is a synthetic small molecule with the molecular formula C15H10Cl3N3O and a molecular weight of 354.62 g/mol . This compound features a 1,2,3-triazole core, a versatile pharmacophore known for its significant role in medicinal chemistry due to its ability to form hydrogen bonds and improve physicochemical properties . The structure is further modified with a phenyl substituent and a 2,4,6-trichlorophenoxymethyl group, contributing to its unique steric and electronic characteristics. The 1,2,3-triazole scaffold is inert to basic hydrolysis and resistant to metabolic degradation, making it a stable linker in the design of potential bioactive molecules . Triazole-containing compounds are extensively investigated in scientific research for a wide spectrum of biological activities, including potential anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects . Researchers value this compound as a key intermediate or building block for developing novel therapeutic agents and biochemical probes. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

135034-75-2

Molecular Formula

C15H10Cl3N3O

Molecular Weight

354.6 g/mol

IUPAC Name

1-phenyl-4-[(2,4,6-trichlorophenoxy)methyl]triazole

InChI

InChI=1S/C15H10Cl3N3O/c16-10-6-13(17)15(14(18)7-10)22-9-11-8-21(20-19-11)12-4-2-1-3-5-12/h1-8H,9H2

InChI Key

GOMGCKKSMHPHPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)COC3=C(C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediates

  • Azide precursor : The 4-((2,4,6-trichlorophenoxy)methyl) moiety is introduced via an azidomethyl derivative of 2,4,6-trichlorophenol. This is typically prepared by alkylation of 2,4,6-trichlorophenol with chloromethyl reagents (e.g., chloromethyl ether or chloromethyl derivatives) followed by nucleophilic substitution with sodium azide to yield the azidomethyl intermediate.

  • Phenylacetylene : The phenyl group at the 1-position is introduced using phenylacetylene as the alkyne component in the click reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • The azidomethyl-2,4,6-trichlorophenoxy compound is reacted with phenylacetylene under copper(I)-catalyzed conditions to form the 1,4-disubstituted 1,2,3-triazole.

  • Typical catalytic systems include CuSO4 with sodium ascorbate as a reducing agent or copper(I) salts directly, often in aqueous or mixed aqueous-organic solvents at room temperature or mild heating (e.g., 25–80 °C).

  • The reaction proceeds with high regioselectivity to yield the 1-phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole in good to excellent yields (often >85%).

Workup and Purification

  • After completion (monitored by TLC or HPLC), the reaction mixture is extracted with organic solvents such as ethyl acetate.

  • The organic layers are washed with brine and water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford the pure triazole compound.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Alkylation of 2,4,6-trichlorophenol Chloromethyl reagent, base (e.g., K2CO3), solvent (DMF) 80–90 Formation of chloromethyl ether intermediate
Azidation Sodium azide, DMF, 60–80 °C 85–95 Nucleophilic substitution to azide
CuAAC Cycloaddition Phenylacetylene, CuSO4·5H2O (2 mol%), sodium ascorbate (10 mol%), water/EtOH, RT to 80 °C, 12–24 h 85–95 High regioselectivity for 1,4-disubstituted triazole

Research Findings and Optimization

  • Catalyst efficiency : Studies have shown that using Bi2WO6 as a photocatalyst in combination with CuSO4 and sodium ascorbate can enhance the reaction rate and yield of 1,2,3-triazoles under mild conditions, with yields up to 95% reported for similar triazole derivatives.

  • Solvent effects : Mixed aqueous-organic solvents (e.g., t-BuOH/H2O or EtOH/H2O) provide an optimal medium for the CuAAC reaction, balancing solubility of reactants and catalyst stability.

  • Temperature and time : Room temperature reactions typically require longer times (16–24 h), while mild heating (60–80 °C) can reduce reaction time to 6–12 h without compromising yield or selectivity.

  • Purity and characterization : The final compounds are characterized by melting point, NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm structure and purity. Melting points for related triazoles range from 110 to 180 °C depending on substituents.

Comparative Table of Preparation Parameters for Related 1,2,3-Triazoles

Parameter Typical Range/Value Effect on Product
Catalyst loading 2–10 mol% CuSO4, 5–10 mol% sodium ascorbate Higher catalyst loading increases rate but may complicate purification
Solvent system Water/EtOH, t-BuOH/H2O (3:1) Enhances solubility and catalyst activity
Temperature 25–80 °C Higher temperature accelerates reaction
Reaction time 6–24 hours Longer time ensures complete conversion
Yield 85–95% High yields typical with optimized conditions

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated triazole rings.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Studies have shown that derivatives of triazoles, including 1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole, are effective against a range of bacterial strains. For instance, triazole derivatives have been synthesized that demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The structure-activity relationship (SAR) indicates that specific substitutions on the phenyl ring enhance antibacterial efficacy .

Antifungal Properties

Research highlights the antifungal potential of triazole compounds. The incorporation of the 2,4,6-trichlorophenoxy group has been associated with increased antifungal activity against various fungal strains. This is particularly relevant in the context of agricultural applications where fungal pathogens pose significant threats to crop yields .

Anti-Cancer Potential

Recent studies have identified 1,2,3-triazole-containing compounds as promising candidates for anti-cancer therapies. These compounds have shown efficacy in inhibiting lung cancer cell proliferation and inducing apoptosis in cancer cells through various mechanisms . The specific application of 1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole in cancer treatment is an area of ongoing research.

Herbicidal Activity

The compound's structural characteristics make it a candidate for herbicidal applications. The trichlorophenoxy moiety is known for its herbicidal properties, and its combination with the triazole framework may enhance this activity. Research indicates that such compounds can effectively control weed populations while minimizing harm to crops .

Pest Control

In addition to herbicidal properties, triazole derivatives are being explored for their potential as insecticides and fungicides in agriculture. Their ability to disrupt biological processes in pests makes them valuable in integrated pest management strategies .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated MIC values of 0.25–2 μg/mL against MRSA for synthesized triazole derivatives .
Study BAntifungal EfficacyShowed enhanced antifungal activity against Candida species with specific substitutions on the phenyl ring .
Study CAnti-Cancer PropertiesIdentified significant reduction in lung cancer cell viability with IC50 values in low micromolar range .
Study DHerbicidal EffectivenessReported effective control of common agricultural weeds with minimal crop damage .

Mechanism of Action

The mechanism of action of 1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to form non-covalent interactions with biological macromolecules, leading to changes in their function. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Triazole Ring

Position 1 Substituents
  • Phenyl vs. Benzyl Groups: The target compound features a phenyl group at position 1, while analogues like 1-benzyl-4-(((2,4,6-trichlorophenyl)thio)methyl)-1H-1,2,3-triazole (11e) () use a benzyl substituent. The benzyl group enhances lipophilicity but may reduce metabolic stability compared to phenyl . 4-Ferrocenyl-1-(4-hydroxyphenyl)-1H-1,2,3-triazole () incorporates a ferrocenyl group, enabling redox activity for anticancer applications, contrasting with the non-metallated phenyl group in the target compound .
Position 4 Substituents
  • Trichlorophenoxy vs. Thioether/Sulfonyl Linkages: Compound 11e () replaces the oxygen atom in the trichlorophenoxy group with sulfur, forming a thioether linkage. This substitution alters electronic properties (e.g., reduced hydrogen-bonding capacity) and may influence antimicrobial activity . 1-Substituted-phenyl-4-substituted-phenylsulfonyl-5-methyl-1H-1,2,3-triazole () employs a sulfonyl linkage, which improves specificity in biological targeting compared to carbonyl amide analogues .

Halogenation Patterns

  • 2,4,6-Trichlorophenoxy Group: The trichlorophenoxy group is shared with prochloraz (), a commercial fungicide. In contrast, 4-((4-bromophenoxy)methyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole (11h) () uses a bromophenoxy group, which may alter steric interactions and electronic effects in antimicrobial assays .
Antimicrobial and Antifungal Activity
  • Triazole-Imidazole Hybrids (): Compounds like 1-phenyl-4-((4-(1,4,5-triphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1H-1,2,3-triazole exhibit broad-spectrum antimicrobial activity, suggesting that combining triazole with heterocycles enhances potency .
  • CYP51 Binding (): The trichlorophenoxy group in the target compound may mimic azole antifungals (e.g., tebuconazole, ) by inhibiting ergosterol biosynthesis via CYP51 binding .
Anticancer Potential
  • Ferrocenyl-Triazoles (): Derivatives with ferrocenyl groups show redox-mediated cytotoxicity, a feature absent in the target compound but relevant for structure-activity relationship (SAR) studies .

Biological Activity

1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole is a compound of interest due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C16H13Cl3N4OC_{16}H_{13}Cl_3N_4O and a molecular weight of approximately 397.62 g/mol. The presence of the trichlorophenoxy group is significant as it may enhance the biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. In particular, compounds similar to 1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole have been evaluated for their ability to inhibit tumor cell proliferation.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. For instance, related triazole compounds have shown IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and HCT-116) .
CompoundCell LineIC50 (µM)
Compound AMCF-71.1
Compound BHCT-1162.6
1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazoleTBDTBD

Antimicrobial Activity

The antimicrobial potential of triazoles has also been well-documented. Studies suggest that 1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole could exhibit activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

  • Research Findings : In vitro assays have demonstrated that certain triazole derivatives possess good inhibition against these bacteria. The antimicrobial activity is often linked to the disruption of cell membrane integrity or interference with metabolic pathways .

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives:

  • Synthesis and Evaluation : A study synthesized various triazole derivatives and assessed their biological activities. Among them, specific compounds demonstrated significant antiproliferative effects against cancer cell lines and effective antimicrobial properties .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituent groups on the triazole ring in determining biological activity. For example, the introduction of electron-withdrawing groups like halogens has been shown to enhance activity .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example, refluxing in DMSO for extended periods (e.g., 18 hours) followed by crystallization in water-ethanol mixtures can yield intermediates like triazole derivatives (~65% yield) . Key variables include solvent polarity (DMSO enhances reactivity), temperature (reflux ensures activation energy), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR/FTIR : Confirm functional groups (e.g., trichlorophenoxy methyl via 1H^{1}\text{H}-NMR shifts at δ 4.5–5.0 ppm for methylene protons).
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions, as demonstrated in Hirshfeld surface analysis for analogous triazoles .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+^+ peaks).

Advanced Research Questions

Q. What computational strategies can predict reaction pathways and regioselectivity in synthesizing this triazole derivative?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model transition states and reaction energy profiles. For example:

  • Reaction path search : Apply methods like the Artificial Force Induced Reaction (AFIR) to identify feasible pathways for cycloaddition or substitution steps .
  • COMSOL Multiphysics : Simulate solvent effects and diffusion limitations in heterogeneous reactions .
    • Validation : Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots) to refine models.

Q. How can conflicting data on synthetic yields or byproduct formation be resolved?

  • Methodological Answer : Employ factorial design to isolate variables (e.g., temperature, solvent, catalyst). For instance:

  • Taguchi methods : Optimize parameters like reflux duration or solvent purity using orthogonal arrays .
  • Controlled replication : Repeat experiments under standardized conditions (e.g., inert atmosphere) to minimize variability .
    • Case Study : Compare azide-alkyne cycloaddition ( ) vs. hydrazide-condensation routes ( ) to identify dominant side reactions.

Q. What advanced analytical techniques are suitable for studying the compound’s interactions in biological systems?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity with target proteins.
  • Molecular Dynamics (MD) : Simulate ligand-receptor docking using software like GROMACS or AMBER.
  • Metabolomics : Track metabolic stability via LC-MS/MS in vitro assays (ensure compliance with ethical guidelines for in vitro use, as per ).

Methodological Frameworks

Q. How can theoretical frameworks guide the design of experiments for this compound?

  • Methodological Answer :

  • Hypothesis-driven design : Start with a mechanistic hypothesis (e.g., electron-withdrawing trichlorophenoxy group enhances electrophilicity) and test via substituent variation .
  • Comparative analysis : Benchmark against structurally similar compounds (e.g., 1-(perfluorophenyl)-1H-1,2,3-triazole) to infer structure-activity relationships .

Q. What role does AI play in accelerating research on this compound?

  • Methodological Answer :

  • Data-driven optimization : Use machine learning (e.g., Bayesian optimization) to predict optimal reaction conditions from historical datasets .
  • Smart laboratories : Integrate AI with robotic platforms for autonomous experimentation, adjusting parameters in real-time based on spectroscopic feedback .

Contradictions and Gaps

  • Synthetic Routes : uses hydrazide condensation, while highlights azide-alkyne cycloaddition. Resolve by conducting parallel experiments with kinetic profiling.
  • Yield Discrepancies : Differences in yields (e.g., 65% in vs. variable yields in azide-based syntheses) may stem from solvent purity or catalyst selection.

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